molecular formula C9H9BrO4 B014678 2-Bromo-4,5-dimethoxybenzoic acid CAS No. 6286-46-0

2-Bromo-4,5-dimethoxybenzoic acid

Cat. No. B014678
CAS RN: 6286-46-0
M. Wt: 261.07 g/mol
InChI Key: HWFCHCRFQWEFMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and its bromo derivative has been documented, showing the potential pathways that could be adapted for synthesizing 2-Bromo-4,5-dimethoxybenzoic acid. These syntheses typically involve multiple steps, starting from readily available materials and proceeding through halogenation, methoxylation, and carboxylation steps to achieve the desired bromo and dimethoxy substitutions on the benzoic acid core (Laak & Scharf, 1989).

Molecular Structure Analysis

Studies on similar dimethoxybenzoic acids have highlighted their nearly planar structures, where substituents like methyl and carboxylic acid groups significantly influence the molecule's conformation due to steric interactions. For instance, 2,5-Dimethoxybenzoic acid showcases an unusual intramolecular hydrogen bond, demonstrating the intricate balance of forces that shape the molecular geometry of such compounds (Barich et al., 2004).

Chemical Reactions and Properties

The reactivity of bromo-substituted benzoic acids often involves interactions with N-donor compounds, leading to various supramolecular assemblies. These reactions underscore the compound's ability to form complex structures through hydrogen bonding and other non-covalent interactions, as seen in the study involving 3,5-dihydroxybenzoic acid and its bromo derivative (Varughese & Pedireddi, 2006).

Physical Properties Analysis

The physical properties of 2-Bromo-4,5-dimethoxybenzoic acid can be inferred from related compounds, where the presence of bromo and methoxy groups significantly affects melting points, solubility, and crystallinity. The detailed crystal structure analysis reveals the spatial arrangement of atoms, crucial for understanding the compound's physical behavior and its interactions in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 2-Bromo-4,5-dimethoxybenzoic acid, including acidity, reactivity towards nucleophiles, and potential for further functionalization, are key to its utility as an intermediate in organic synthesis. Studies on bromobenzoic acids have shown their versatility in forming spiro compounds and undergoing free radical reactions, indicating the wide range of chemical transformations that 2-Bromo-4,5-dimethoxybenzoic acid could potentially undergo (Zhang & Pugh, 2003).

Scientific Research Applications

  • Antifungal Activity in Agriculture : A study by Lattanzio et al. (1996) found that 2,5-dimethoxybenzoic acid effectively reduces postharvest decay of strawberry fruits, especially when combined with 0.05% Tween 20. This suggests its potential as a natural antifungal agent in agricultural applications (Lattanzio et al., 1996).

  • Pharmaceutical Research : Han Lijun (2010) reported that a derivative of 2-Bromo-4,5-dimethoxybenzoic acid, namely Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxy benzoyl)-4,5-dimethoxybenzoate, shows significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in several diseases including diabetes and obesity (Han Lijun, 2010).

  • Organic Synthesis : Kurasawa et al. (2018) achieved the bioinspired total synthesis of delitschiapyrone A, a complex natural product, using 4-bromo-3,5-dimethoxybenzoic acid as a starting material. This synthesis highlights its utility in complex organic syntheses (Kurasawa et al., 2018).

  • Drug Development : Qin et al. (2013) demonstrated that Norathyriol, a compound with promising drug potential, can be synthesized from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene with a yield of approximately 70% (Qi‐xue Qin et al., 2013).

  • Material Science : Mataka et al. (1993) prepared 4H,5H-Benzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole-4,5-dione from 4-bromobenzobis[1,2,5]thiadiazole, a process involving 2-Bromo-4,5-dimethoxybenzoic acid. This has implications in the field of material science, particularly in the synthesis of novel organic compounds (Mataka et al., 1993).

Future Directions

2-Bromo-4,5-dimethoxybenzoic acid can be used as an intermediate for the preparation of various flavones, flavanone, isoflavones, and mountain ketone5. It can also be used as a starting material for the synthesis of norathyriol and urolithins12. However, more research is needed to explore its potential applications.


Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-bromo-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFCHCRFQWEFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278788
Record name 2-Bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxybenzoic acid

CAS RN

6286-46-0
Record name 6286-46-0
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Record name 2-Bromo-4,5-dimethoxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethoxybenzoic Acid
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Synthesis routes and methods

Procedure details

3,4-Dimethoxybenzoic acid (25.0 g) was suspended in concentrated hydrochloric acid (35%) (500 mL), and bromine (23.0 g, 1.05 equivalents) was added dropwise to the resultant suspension at 25° C. Subsequently, the resultant mixture was stirred for seven hours. Water (500 mL) was added to the mixture, and the mixture was stirred for one hour. Thereafter, the precipitated crystals were filtrated, and then dried under reduced pressure, to thereby produce crude crystals of 2-bromo-4,5-dimethoxybenzoic acid (34.47 g) (yield: 96.2%).
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23 g
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Prado, S Michel, F Tillequin… - Journal of heterocyclic …, 2006 - Wiley Online Library
In the course of our search for compounds with potential antitumor properties we have undertaken the synthesis of benzo[c][1,8]phenanthroline derivatives. Our project required the …
LF Fieser, HL Holmes - Journal of the American Chemical Society, 1938 - ACS Publications
XII XIII XIV desired to effectcyclization of a derivative of the acid at the alternate position, the favored site of substitution was blocked by bromination. Ha-worth9 described the bromo acid …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
Q Qin, J Yang, B Yang, M Liu… - Journal of Chemical …, 2013 - journals.sagepub.com
In this paper, norathyriol has been synthesised from 2-bromo-4,5-dimethoxybenzoic acid and 1,3,5-trimethoxybenzene by a three-step sequence of transformations involving a Friedel–…
J Šmidrkal - Collection of Czechoslovak chemical …, 1988 - cccc.uochb.cas.cz
Alkaloids fagaronine (I), dihydrofagaronine (XXV) and oxyfagaronine (XXVI) were synthesized from 2,3-dihydroxynaphthalene (II) and 2-bromo-4,5-dimethoxybenzaldehyde (XI), the key …
Number of citations: 34 cccc.uochb.cas.cz
D Bialonska, SG Kasimsetty, SI Khan… - Journal of agricultural …, 2009 - ACS Publications
Many health benefits of pomegranate products have been attributed to the potent antioxidant action of their tannin components, mainly punicalagins and ellagic acid. While moving …
Number of citations: 299 0-pubs-acs-org.brum.beds.ac.uk
A Bruggink, A McKillop - Tetrahedron, 1975 - Elsevier
The Cu-catalysed condensations of 2-bromobenzoic acids with β-dicarbonyl anions to give α-arylated-β-dicarbonyl compounds have been investigated in detail. Previously …
Z Meissner, M Chrzanowska - Tetrahedron: Asymmetry, 2015 - Elsevier
The enantiospecific synthesis of (S)-(−)-8-oxoxylopinine 1 was performed using a lateral metallation strategy, in which (S)-alaninol or (S)-phenylalaninol was applied as chiral auxiliary …
DE Korte, LS Hegedus, RK Wirth - The Journal of Organic …, 1977 - ACS Publications
norcamphor favored concerted transfer of the syn C (7) hy-drogen to the carbonyl carbon as a-cleavage occurred, and that this process was faster than the common biradical dispro-…
Number of citations: 181 0-pubs-acs-org.brum.beds.ac.uk
WG Whitehurst, JH Blackwell… - Angewandte Chemie …, 2019 - Wiley Online Library
Reported is the discovery of an approach to functionalize secondary alkylamines using 2‐halobenzoic acids as aryl‐transfer reagents. These reagents promote an unusually mild …
R Kleppinger, CP Lillya, C Yang - Journal of the American …, 1997 - ACS Publications
We have created self-assembled disk-like aggregates of predictable stoichiometry which form discotic liquid crystalline phases. Attempts to assemble multiple molecules of one …
Number of citations: 130 0-pubs-acs-org.brum.beds.ac.uk

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